(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with a molecular formula of C10H11BN2O3S and a molecular weight of 250.09 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a (4,5-dihydrothiazol-2-yl)carbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions.
Attachment of the Carbamoyl Group: The thiazole derivative is then reacted with an isocyanate to form the (4,5-dihydrothiazol-2-yl)carbamoyl group.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Alcohols: For esterification reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Boronate Esters: From esterification reactions.
Scientific Research Applications
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer research.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the design of proteasome inhibitors for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the (4,5-dihydrothiazol-2-yl)carbamoyl group, making it less specific in its interactions.
(4-Carbamoylphenyl)boronic Acid: Lacks the thiazole ring, which may affect its binding affinity and specificity.
(4-(Thiazol-2-yl)phenyl)boronic Acid: Lacks the carbamoyl group, which may influence its solubility and reactivity.
Uniqueness
(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the (4,5-dihydrothiazol-2-yl)carbamoyl group and the boronic acid group, which confer specific reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFHXSIPAXFCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NCCS2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657270 | |
Record name | {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-30-8 | |
Record name | {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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